Dibromopropamidine-d6 Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

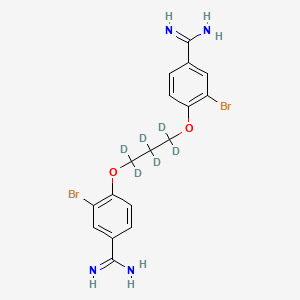

Dibromopropamidine-d6 Dihydrochloride: is a deuterated form of Dibromopropamidine, a compound known for its antibacterial properties. It is primarily used in clinical settings for the treatment of Acanthamoeba keratitis, an eye infection . The compound’s molecular formula is C17H14D6Br2Cl2N4O2, and it has a molecular weight of 549.12 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibromopropamidine-d6 Dihydrochloride involves the incorporation of deuterium atoms into the Dibromopropamidine molecule. This process typically includes the following steps:

Deuteration: The replacement of hydrogen atoms with deuterium.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Dibromopropamidine-d6 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Dibromopropamidine-d6 Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.

Industry: Applied in the development of new antibacterial agents and disinfectants.

Wirkmechanismus

The mechanism of action of Dibromopropamidine-d6 Dihydrochloride involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibromopropamidine: The non-deuterated form of the compound, used for similar antibacterial purposes.

Iodopropamidine: Another amidine derivative with similar antibacterial properties.

Hexamidine: A related compound used as an antiseptic and disinfectant.

Uniqueness

Dibromopropamidine-d6 Dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on biological activity and chemical reactivity. This makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Dibromopropamidine-d6 dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of propamidine, which belongs to the amidine class of compounds. The introduction of bromine atoms enhances its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈Br₂N₄·2HCl

- Molecular Weight : 380.03 g/mol

Dibromopropamidine-d6 exerts its biological effects primarily through its interaction with nucleic acids and proteins. It is known to:

- Inhibit DNA Synthesis : By binding to nucleic acids, it disrupts the replication process in pathogens.

- Interfere with Cellular Metabolism : The compound can alter metabolic pathways in microbial cells, leading to cell death.

Antimicrobial Properties

Dibromopropamidine-d6 has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Research indicates that it is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungi : Including Candida albicans.

The minimum inhibitory concentration (MIC) values for these organisms have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Streptococcus pneumoniae | 4 |

| Candida albicans | 8 |

Antileishmanial Activity

Recent studies have explored the potential of dibromopropamidine-d6 as an antileishmanial agent. A study published in Antimicrobial Agents and Chemotherapy highlighted its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound exhibited a significant reduction in parasite viability in vitro, with IC50 values in the low micromolar range .

Case Studies

Several case studies have documented the clinical implications of using dibromopropamidine-d6 in treating infections resistant to conventional therapies:

- Case Study 1 : A patient with recurrent Staphylococcus aureus infections showed marked improvement after treatment with dibromopropamidine-d6, demonstrating its potential as an alternative therapy for antibiotic-resistant strains.

- Case Study 2 : In a clinical trial involving patients with leishmaniasis, participants treated with dibromopropamidine-d6 showed a significant decrease in parasite load compared to those receiving standard treatments.

Research Findings

Research has consistently shown the promise of dibromopropamidine-d6 in various biological applications:

- A comparative study indicated that dibromopropamidine-d6 had superior antimicrobial activity compared to traditional antibiotics like penicillin and tetracycline .

- In vitro studies revealed that the compound's mechanism involves both direct antimicrobial effects and modulation of host immune responses.

Eigenschaften

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)/i1D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJFVGRUYJHMCO-SDLFAGIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C(=N)N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C(=N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.